(R)-Isothipendyl
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Overview
Description
®-Isothipendyl is a first-generation antihistamine that belongs to the class of ethanolamine derivatives. It is primarily used for its antihistaminic and anticholinergic properties. This compound is known for its ability to alleviate allergic symptoms such as itching, swelling, and rashes by blocking histamine receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Isothipendyl typically involves the reaction of 2-(1H-imidazol-4-yl)ethanamine with 2-chloro-N,N-dimethylethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, ®-Isothipendyl is produced using a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Types of Reactions:
Oxidation: ®-Isothipendyl can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions result in the formation of corresponding N-oxides.
Reduction: Reduction of ®-Isothipendyl can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the molecule is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide; aqueous or alcoholic medium.
Major Products:
Oxidation: N-oxides of ®-Isothipendyl.
Reduction: Secondary amines.
Substitution: Hydroxyl or alkoxy derivatives of ®-Isothipendyl.
Scientific Research Applications
®-Isothipendyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies investigating the role of histamine receptors in various physiological and pathological processes.
Medicine: Utilized in the development of new antihistaminic drugs and in pharmacological studies to understand its mechanism of action and therapeutic potential.
Industry: Applied in the formulation of topical creams and ointments for the treatment of allergic skin conditions.
Mechanism of Action
®-Isothipendyl exerts its effects by competitively inhibiting the binding of histamine to H1 receptors. This blockade prevents the activation of these receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound also exhibits anticholinergic activity by blocking muscarinic receptors, which contributes to its sedative effects.
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar antihistaminic and anticholinergic properties.
Chlorpheniramine: A first-generation antihistamine that is less sedative compared to ®-Isothipendyl.
Promethazine: Known for its strong sedative effects and used primarily for its antiemetic properties.
Uniqueness of ®-Isothipendyl: ®-Isothipendyl is unique due to its specific molecular structure, which allows it to effectively block both histamine and muscarinic receptors. This dual action makes it particularly effective in treating allergic reactions and providing symptomatic relief.
Properties
CAS No. |
183287-73-2 |
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Molecular Formula |
C11H7F3N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.